2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that contains both a morpholine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of morpholine with thiazole derivatives under specific conditions. One common method involves the use of formaldehyde as a reagent to introduce the carbaldehyde group. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid.
Reduction: 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The morpholine ring can interact with biological receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-methanol
- 2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-thiol
Uniqueness
2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various compounds .
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h6-7H,1-5H2 |
InChI Key |
BWJGZRSLWSRSJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C=O |
Origin of Product |
United States |
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